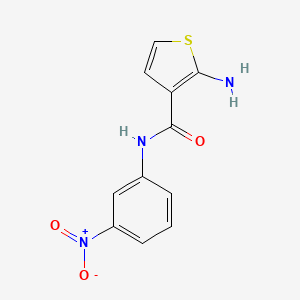

2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S/c12-10-9(4-5-18-10)11(15)13-7-2-1-3-8(6-7)14(16)17/h1-6H,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWYNMJJTYOEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(SC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of 2-cyano-N-(2-nitrophenyl)acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine . This reaction yields the desired thiophene derivative.

Chemical Reactions Analysis

2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

Anti-Cancer Properties

The compound has been identified as a promising candidate in the development of anti-cancer agents, primarily due to its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 plays a crucial role in tumor angiogenesis, making it an attractive target for cancer therapies.

- VEGFR-2 Inhibition : Research indicates that derivatives of thiophene-3-carboxamide, including 2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide, exhibit potent inhibitory activity against VEGFR-2. For instance, one study reported an IC50 value of 191.1 nM for a related derivative, demonstrating its efficacy in inhibiting cell proliferation in various cancer cell lines such as HCT116, MCF7, PC3, and A549 .

- Mechanism of Action : The anti-cancer effects are attributed to several mechanisms:

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding interactions of this compound with VEGFR-2. These studies provide insights into the structural features that enhance binding affinity and specificity.

- Binding Affinity : Computational simulations have shown that the compound can stably bind to the active site of VEGFR-2, which correlates with its observed biological activity . The presence of specific functional groups within the compound enhances hydrogen bonding and hydrophobic interactions with the receptor.

Synthesis of Derivatives

The synthesis of derivatives based on the thiophene scaffold has opened avenues for developing more potent analogs. The structural modifications can lead to improved pharmacological profiles.

| Compound Name | Structure | Key Properties |

|---|---|---|

| Compound 14d | Structure | IC50 = 191.1 nM against VEGFR-2 |

| Compound A | TBD | Enhanced binding affinity through structural modifications |

Case Studies and Research Findings

Several studies have documented the effectiveness of thiophene derivatives in cancer treatment:

- Study on Anti-Angiogenic Activity : A study highlighted that certain thiophene derivatives could inhibit tube formation in human umbilical vein endothelial cells (HUVECs), showcasing their potential as anti-angiogenic agents .

- Combination Therapies : Research is ongoing into combining these compounds with other therapeutic agents to enhance their efficacy against resistant cancer types .

Mechanism of Action

The mechanism of action of 2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomer: 2-Amino-N-(4-Nitrophenyl)Thiophene-3-Carboxamide

Chlorophenyl Analogs

- Example: 2-Amino-N-(4-chlorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 69438-16-0) . Structure: Features a chlorine substituent (electron-withdrawing but less polar than nitro) and a tetrahydrobenzo[b]thiophene ring. Biological Activity: Chlorophenyl derivatives often exhibit enhanced antimicrobial activity compared to nitro analogs due to improved lipophilicity . Safety Profile: Classified as acutely toxic (GHS Category 4), requiring stringent handling protocols .

Fluorophenyl Analogs

- Example: 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide . Structure: Fluorine substituent (small, electronegative) at the ortho position; tetrahydro ring enhances rigidity. Crystallography: X-ray diffraction confirms planar thiophene-carboxamide alignment, facilitating π-π stacking in protein binding . Activity: Fluorine’s electronegativity may improve target affinity but reduce antioxidant capacity compared to nitro groups .

Methylphenyl and Tolyl Analogs

- Example: 2-Amino-N-(m-tolyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 83822-34-8) . Structure: Methyl group (electron-donating) at meta position; tetrahydro ring increases hydrophobicity.

Antimicrobial Activity

- Nitro Derivatives : Exhibit moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to nitro group’s electron-deficient nature enhancing membrane disruption .

- Chlorophenyl Derivatives : Superior broad-spectrum activity attributed to chlorine’s balance of electronegativity and lipophilicity .

- Fluorophenyl Derivatives : Selective activity against fungal strains, possibly due to fluorine’s hydrogen-bonding capacity .

Antioxidant Activity

Anti-Inflammatory Activity

- Nitro Derivatives: Limited data, but nitro groups may enhance COX-2 inhibition through electrophilic interactions .

- Chlorophenyl Derivatives : Demonstrated significant reduction in paw edema in rodent models, comparable to ibuprofen .

Physicochemical Properties

Biological Activity

2-amino-N-(3-nitrophenyl)thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring, an amino group, and a nitrophenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases and other enzymes, which can lead to anti-cancer and antimicrobial effects .

- DNA Interaction : It may also interact with DNA, affecting replication and transcription processes.

- Anti-Angiogenic Properties : Similar thiophene derivatives have demonstrated the ability to inhibit vascular endothelial growth factor receptors (VEGFR), contributing to their anti-cancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 µg/mL, indicating potent antibacterial properties .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and HCT-116 (colon cancer). The IC50 values for these activities suggest a promising therapeutic potential in oncology .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.